1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide
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Overview
Description
1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and a prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide typically involves multiple steps, starting with the preparation of the thiazole ring and the trifluoromethoxyphenyl group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives .
The final step involves coupling the thiazole derivative with L-prolinamide. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product .
Chemical Reactions Analysis
Types of Reactions
1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide is not fully understood. it is believed to interact with specific proteins or enzymes in the cell membrane, leading to the modulation of biochemical and physiological processes. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenylboronic acid: Used in the synthesis of biologically active molecules.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide:
Indoxacarb: An insecticide containing a trifluoromethoxy group, used as a voltage-gated sodium channel modulator.
Uniqueness
1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide is unique due to its combination of a trifluoromethoxyphenyl group, a thiazole ring, and a prolinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16F3N3O3S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H16F3N3O3S/c18-17(19,20)26-12-5-3-10(4-6-12)16-22-11(9-27-16)8-14(24)23-7-1-2-13(23)15(21)25/h3-6,9,13H,1-2,7-8H2,(H2,21,25)/t13-/m0/s1 |
InChI Key |
GYUYJHDANBCRKI-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
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